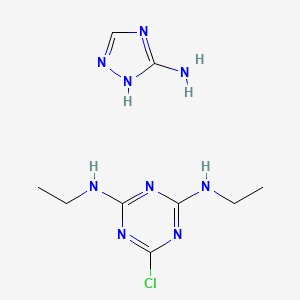
Amazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amazine is a synthetic organic compound known for its unique chemical properties and wide range of applications in various scientific fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amazine can be synthesized through several methods, including:
From Nitriles: One common method involves the reaction of nitriles with ammonia or amines under high pressure and temperature conditions.
From Amides: Another method includes the conversion of amides to amidines using dehydrating agents such as phosphorus oxychloride.
From Carbodiimides: this compound can also be prepared by reacting carbodiimides with amines in the presence of catalysts.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the above-mentioned methods. The process often includes purification steps such as crystallization and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Amazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Amazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which Amazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various downstream effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Amazine can be compared with other similar compounds, such as:
Amidines: Similar in structure but differ in their reactivity and applications.
Amides: While both contain nitrogen, amides are less reactive compared to this compound.
Carbodiimides: Share some synthetic routes with this compound but have distinct chemical properties and uses.
Uniqueness: this compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields. Its stability and reactivity make it a valuable compound for both research and industrial purposes.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize this compound in their work and explore its full potential.
Properties
CAS No. |
8015-25-6 |
|---|---|
Molecular Formula |
C9H16ClN9 |
Molecular Weight |
285.74 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C7H12ClN5.C2H4N4/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;3-2-4-1-5-6-2/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H,(H3,3,4,5,6) |
InChI Key |
QRRLMJRIOPVBCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC.C1=NNC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















